Succinic anhydride

Descripción general

Descripción

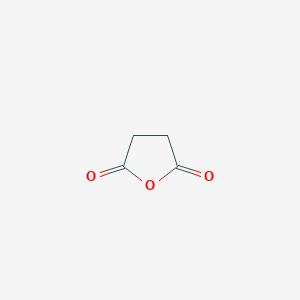

Succinic anhydride (C₄H₄O₃, CAS 108-30-5) is a cyclic dicarboxylic acid anhydride derived from succinic acid. It is a white crystalline solid with a molecular weight of 100.07 g/mol and a melting point of 119–120°C . Industrially, it is synthesized via dehydration of succinic acid using reagents like phosphorus pentoxide or acetyl chloride . Key applications include:

- Chemical Modification: Reacts with amines, hydroxyl groups, and phenolate side chains of proteins to alter solubility, charge, or functionality .

- Polymer Industry: Used to modify starches, cellulose, and synthetic polymers (e.g., polystyrene) to enhance hydrophobicity, thermal stability, or emulsification .

- Pharmaceuticals: Intermediate in synthesizing vitamins, sulfonamides, and isotope-labeled peptides for proteomics .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: En el laboratorio, el anhídrido succínico se puede sintetizar mediante la deshidratación del ácido succínico. Esta deshidratación se puede lograr utilizando reactivos como cloruro de acetilo o cloruro de fosforilo, o mediante métodos térmicos .

Métodos de Producción Industrial: Industrialmente, el anhídrido succínico se produce mediante la hidrogenación catalítica del anhídrido maleico. Este método es preferible debido a su eficiencia y escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El anhídrido succínico experimenta diversas reacciones químicas, incluyendo la hidrólisis, la esterificación y la acilación.

-

Hidrólisis: El anhídrido succínico se hidroliza fácilmente para formar ácido succínico:

2O + H_2O \rightarrow (CH_2CO_2H)_2 (CH2CO)2O+H2O→(CH2CO2H)2

-

Esterificación: Con alcoholes, el anhídrido succínico forma monoésteres:

(CH2CO)2O+ROH→RO2CCH2CH2CO2H

-

Acilación: El anhídrido succínico se utiliza en reacciones de acilación en condiciones de Friedel-Crafts, como en la síntesis del fármaco Fenbufen {_svg_4}.

Reactivos y Condiciones Comunes:

Hidrólisis: Agua o soluciones acuosas.

Esterificación: Alcoholes (por ejemplo, metanol, etanol) en presencia de catalizadores ácidos.

Acilación: Ácidos de Lewis (por ejemplo, cloruro de aluminio) como catalizadores.

Productos Principales:

Hidrólisis: Ácido succínico.

Esterificación: Monoésteres del ácido succínico.

Acilación: Varios productos acílicos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Polymer Manufacturing

Succinic anhydride is extensively used in the production of polymers due to its ability to modify polymer properties and enhance performance.

- Polymer Modification : SA is frequently employed to modify polyolefins and other polymers to improve adhesion, compatibility, and mechanical properties. For instance, succinylation of cellulose nanocrystals has been shown to enhance their thermal stability and dispersibility in polymer matrices .

- Curing Agents : In epoxy resin formulations, this compound acts as a curing agent that improves the mechanical strength and thermal resistance of the final product. Dodecenyl this compound (DDSA), a derivative of SA, is particularly noted for its low moisture absorption and enhanced flexibility in epoxy systems .

Pharmaceutical Applications

This compound plays a crucial role in pharmaceutical chemistry:

- Drug Delivery Systems : It is used in the development of controlled drug delivery systems (DDS) that enhance therapeutic efficacy while minimizing side effects. The incorporation of SA into polymeric carriers allows for better drug encapsulation and release profiles .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : SA serves as a precursor in synthesizing various APIs by facilitating functional group transformations that are essential for drug activity .

Flame Retardants

SA is incorporated into organic flame-retardant materials, providing enhanced fire resistance characteristics. Its ability to form char during combustion helps in reducing flammability in various applications, including textiles and plastics .

Coatings and Adhesives

In coatings and adhesives, this compound enhances adhesion properties and chemical resistance:

- Specialty Coatings : It is utilized in formulating high-performance coatings that require durability and resistance to environmental factors. The incorporation of SA into coating systems can improve hardness and scratch resistance .

- Adhesives : The use of SA in adhesive formulations contributes to stronger bonding capabilities, particularly in applications requiring high shear strength.

Environmental Applications

Recent studies have explored the use of this compound derivatives in environmental remediation:

- Water Treatment : Modified cellulose nanocrystals using SA have been investigated for their capacity to remove heavy metals from contaminated water sources. These materials demonstrate significant adsorption capabilities for pollutants such as lead and arsenic .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Manufacturing | Modification of polymers for enhanced properties | Improved adhesion and mechanical strength |

| Pharmaceutical Development | Synthesis of APIs and DDS | Enhanced drug delivery efficiency |

| Flame Retardants | Incorporation into materials for fire resistance | Reduced flammability |

| Coatings and Adhesives | Used in specialty coatings | Increased durability |

| Environmental Remediation | Water treatment applications using modified cellulose | Effective heavy metal removal |

Case Study: DDSA in Epoxy Resins

A study on dodecenyl this compound (DDSA) showed that it significantly improved the mechanical properties of epoxy resins compared to traditional curing agents. The research demonstrated that DDSA-based epoxies exhibited lower moisture absorption rates and enhanced flexibility, making them suitable for electrical potting compounds and conductive adhesives .

Mecanismo De Acción

El mecanismo por el cual el anhídrido succínico ejerce sus efectos se debe principalmente a su reactividad como anhídrido. Puede reaccionar con nucleófilos como el agua, los alcoholes y las aminas, lo que lleva a la formación de derivados del ácido succínico. Estas reacciones a menudo implican la formación de compuestos acílicos intermedios, que luego sufren transformaciones adicionales .

Compuestos Similares:

Anhídrido Maleico: Similar en estructura pero contiene un doble enlace, lo que lo hace más reactivo en ciertos tipos de reacciones químicas.

Anhídrido Ftálico: Utilizado de manera similar en la producción de resinas y plastificantes, pero tiene una estructura aromática diferente.

Anhídrido Glutárico: Otro anhídrido con una cadena de carbono más larga, utilizado en aplicaciones similares pero con diferentes perfiles de reactividad.

Singularidad del Anhídrido Succínico: El anhídrido succínico es único debido a su reactividad y estabilidad equilibradas, lo que lo hace adecuado para una amplia gama de aplicaciones sin necesidad de condiciones de reacción extremas. Su capacidad para formar derivados estables con diversos nucleófilos lo convierte en un reactivo versátil tanto en entornos de laboratorio como industriales .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Anhydrides

Maleic Anhydride

- Structure : A five-membered cyclic anhydride with a conjugated double bond (C₄H₂O₃).

- Reactivity :

- Applications: Precursor for resins (e.g., alkyd resins) and agrochemicals.

Key Data :

| Property | This compound | Maleic Anhydride |

|---|---|---|

| Melting Point (°C) | 119–120 | 52–54 |

| Solubility in Water | Low (hydrolyzes slowly) | Reacts vigorously |

| Protein Modification | Selective acylation | Risk of denaturation |

| Industrial Use | Biopolymers, peptides | Resins, fuels |

Glutaric Anhydride

- Structure : Five-membered cyclic anhydride with a linear chain (C₅H₆O₃).

- Reactivity :

- Applications: Limited use in polymer modification due to lower commercial availability. Less efficient in starch succinylation compared to this compound .

Key Difference :

- Longer alkyl chain reduces steric hindrance but increases hydrophobicity, limiting water-based applications .

Comparison with Functionally Related Alkyl Succinic Anhydrides

Octenyl this compound (OSA)

- Structure : this compound modified with a C₈ alkyl chain.

- Functionality :

- OSA-starch emulsions achieve 92.25% free fatty acid release vs. 79.88% for whey protein .

- Applications :

Dodecenyl this compound (DSA)

- Structure : C₁₂ alkyl chain attached to this compound.

- Functionality: Higher hydrophobicity than OSA, making it suitable for coatings and waterproof materials . Limited use in food due to lower digestibility compared to OSA .

Key Data :

| Parameter | OSA | DSA |

|---|---|---|

| Alkyl Chain Length | C₈ | C₁₂ |

| Emulsification | High (food/pharma) | Moderate (industrial) |

| Digestibility | 92.25% free fatty acids | Not studied |

| Thermal Stability | Stable up to 120°C | Stable up to 150°C |

Key Research Findings

- Protein Modification :

- Polymer Compatibility :

- Catalytic Conversion :

- Maleic anhydride hydrogenation to this compound achieves >90% yield using Pd/Al₂O₃ catalysts under supercritical CO₂ .

Actividad Biológica

Succinic anhydride (SA) is a cyclic derivative of succinic acid, recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its chemical formula and a structure that allows it to participate in various chemical reactions, particularly as an acylating agent. Its reactivity is attributed to the presence of two carbonyl groups, which can readily engage in nucleophilic attacks.

1. Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit significant antimicrobial properties. A study involving cyclic imides derived from this compound showed promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Cyclic Imide A | 16 | E. coli |

| Cyclic Imide B | 32 | S. aureus |

| Cyclic Imide C | 64 | Pseudomonas aeruginosa |

The minimum inhibitory concentrations (MICs) indicate that certain derivatives are effective at low concentrations, highlighting their potential use as antimicrobial agents.

2. Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects on various cell lines. In studies involving dermal fibroblasts, this compound exhibited cytotoxic properties at concentrations below its critical micelle concentration (CMC), suggesting potential applications in drug delivery systems where controlled release is necessary .

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | Concentration (mg/mL) | Proliferation Index (%) |

|---|---|---|

| Dermal Fibroblasts | 0.1 | 85 |

| Hepatocytes | 0.5 | 70 |

| Cancer Cell Line A | 1.0 | 50 |

These findings indicate that while this compound can induce cell death, it also has the potential for therapeutic applications depending on the dosage and formulation.

3. Toxicological Studies

Long-term exposure studies in rodents have assessed the safety profile of this compound. In a two-year study involving F344/N rats and B6C3F1 mice, doses ranging from 0 to 100 mg/kg were administered . The results indicated no significant differences in survival rates between treated and control groups, although body weight reductions were observed at higher doses.

Table 3: Summary of Toxicological Findings

| Species | Dose (mg/kg) | Survival Rate (%) | Body Weight Change (%) |

|---|---|---|---|

| Male Rats | 100 | 60 | -11 |

| Female Rats | 100 | 55 | -10 |

| Male Mice | 75 | 80 | -9 |

| Female Mice | 150 | 90 | -8 |

These studies suggest that while this compound can be toxic at high doses, its effects may vary based on species and sex.

Case Studies

A notable case study involved the modification of gelatin with this compound to enhance its functional properties for biomedical applications. The modified gelatin exhibited improved mechanical strength and biocompatibility, making it suitable for tissue engineering applications .

Q & A

Basic Research Questions

Q. How can the solubility of succinic anhydride in organic solvents be experimentally determined, and what factors influence its solubility profile?

The solubility of this compound in solvents like acetone, acetonitrile, and ethyl acetate can be measured using the analytical stirred-flask method within a temperature range of 278.15–333.15 K. Key parameters include temperature, solvent polarity, and binary solvent mixtures (e.g., acetone + ethyl acetate). Data are correlated with the modified Apelblat equation and Buchwski–Ksiazaczak λh model to predict solubility trends. Higher temperatures generally increase solubility due to endothermic dissolution .

Q. What methods are used to characterize this compound-modified cellulose nanocrystals (CNC)?

Common techniques include:

- FTIR to confirm esterification via C=O stretching bands (~1740 cm⁻¹).

- XPS to quantify surface substitution degrees.

- TGA to assess thermal stability, which decreases with prolonged reaction times or high this compound-to-OH molar ratios.

- SEM and DLS for morphological and colloidal stability analysis .

Q. How is the efficiency of succinylation reactions on proteins quantified experimentally?

Post-reaction, activity assays (e.g., enzymatic or interferon activity tests) compare treated vs. untreated samples. For example, this compound-modified interferon activity is measured using filtration (0.45 μm) to assess retention of functional molecules. Controls (unfiltered solutions) ensure minimal assay variability .

Q. What are the standard synthetic routes for this compound production?

The primary methods include:

- Dehydration of succinic acid under controlled conditions.

- Hydrogenation of maleic anhydride using catalysts (e.g., nickel) at 120–180°C and moderate hydrogen pressure (0.5–4.0 MPa) .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across studies be resolved?

Discrepancies often arise from solvent purity, measurement techniques (e.g., gas chromatograph vs. stirred-flask method), or temperature calibration. Cross-validation using phase equilibrium theory and standardized protocols (e.g., NIST-recommended procedures) ensures reproducibility. For example, enthalpy of fusion (ΔfusH = 17.52 kJ/mol) must be consistent with calorimetric data .

Q. What strategies optimize the esterification of cellulose nanocrystals with this compound while maintaining thermal stability?

Critical parameters include:

- Molar ratio (SA:OH) : Lower ratios (e.g., 1:1) minimize thermal degradation.

- Reaction time : Shorter durations (<240 min) prevent excessive substitution.

- Temperature : Moderate conditions (70–110°C) balance reactivity and stability. Advanced characterization (e.g., WAXD ) confirms crystallinity retention post-modification .

Q. How do side reactions during protein succinylation impact functional studies, and how can they be mitigated?

this compound reacts with tyrosine phenolate and aliphatic -OH groups, potentially altering protein conformation. To minimize side effects:

- Use controlled pH (8.5–9.0) to prioritize lysine ε-amino group reactivity.

- Employ stoichiometric optimization (e.g., 2 mg this compound per mg protein).

- Monitor conformational changes via circular dichroism or size-exclusion chromatography .

Q. What are the mechanistic differences between biological and chemical synthesis routes for this compound?

- Chemical synthesis : Relies on fossil-derived maleic anhydride hydrogenation, producing this compound with >95% purity.

- Biological routes : Use fermentative succinic acid followed by dehydration. Challenges include scalability and byproduct formation (e.g., CO₂). Hybrid approaches (e.g., KAIST-LG Chem’s fermentative 1,4-BDO pathway) are emerging .

Q. How does this compound’s thermal decomposition behavior influence its application in polymer nanocomposites?

TGA-MS analysis reveals dual decomposition peaks:

- Tmax1 : Evaporation of intact this compound (m/z=56).

- Tmax2 : Decarboxylation to CO₂ (m/z=44) and water. Processing temperatures must stay below 200°C to avoid degradation, especially in CNC-polymer matrices .

Q. What experimental design principles address conflicting data on the hydrophobicity reduction of this compound-modified materials?

Use response surface methodology (RSM) with parameters like reagent molar ratio, pH, and time. For example, Plackett-Burman screening identified DDSA dosage, pH, and time as critical factors for inulin modification. Optimized conditions (pH 8.5, 6.8 h) achieved a substitution degree of 0.0140 .

Propiedades

IUPAC Name |

oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021287 | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

157 °C | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |

CAS No. |

108-30-5, 68412-02-2 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-, mono-C11-13-alkenyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RF4O17Z8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.